molecular formula C10H9ClO3 B12290969 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid

6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid

Cat. No.: B12290969
M. Wt: 212.63 g/mol
InChI Key: UFDNMYNCYATWIB-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid is a versatile chemical building block and synthetic intermediate of significant importance in medicinal chemistry and drug discovery. Its core structure, featuring the dihydrobenzofuran scaffold, is a privileged motif found in numerous biologically active molecules. This compound is primarily utilized in the synthesis of more complex structures, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors. Research indicates that derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The acetic acid side chain is a key functional group that allows for further chemical modifications, enabling researchers to explore structure-activity relationships. A specific, well-known application of this compound is its role as a key precursor in the synthetic pathway for Etodolac , a prescribed NSAID. Beyond this, its value extends to the development of novel compounds targeting various pathways. For instance, studies have explored its derivatives as potential apoptosis inducers in cancer research , highlighting its broader relevance in oncology. This high-purity intermediate is intended For Research Use Only and is a vital tool for chemists and pharmacologists developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H9ClO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6H,3,5H2,(H,12,13)

InChI Key

UFDNMYNCYATWIB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Core Dihydrobenzofuran Skeleton Formation

The dihydrobenzofuran scaffold is typically constructed via cyclization of 2-phenoxyethanol derivatives. In CN105693666A, sodium phenate reacts with 2-chloroethanol in the presence of CuCl₂/FeCl₃ (5:1 mass ratio) at 60–70°C to form 2-phenoxyethanol. Subsequent cyclization with ZnCl₂/MnCl₂ at 200–220°C yields 2,3-dihydrobenzofuran. For 6-chloro substitution, the starting phenol must incorporate a chlorine atom at the para-position relative to the ether oxygen.

Example Conditions for Cyclization

Step Reagents/Catalysts Temperature Time Yield
Phenoxyethanol synthesis CuCl₂/FeCl₃ (5:1), NaOH wash 60–70°C 3 hr 85–90%
Cyclization ZnCl₂ (1g), MnCl₂ (3–5g) 200–220°C 3–4 hr 75–80%

Regioselective Chlorination Strategies

Introducing chlorine at position 6 demands precise regiocontrol. CN102942542A employs electrophilic chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride under catalytic conditions. For example, chlorination of 2,3-dihydrobenzofuran-3-methyl ester with NCS at 50–90°C selectively functionalizes the aromatic ring’s para-position relative to the oxygen. Ruthenium trichloride/periodate systems further enhance selectivity in similar frameworks.

Chlorination Optimization

Substrate Chlorinating Agent Catalyst Temperature Yield
Dihydrobenzofuran derivative NCS 70°C 68%
Phenolic precursor SO₂Cl₂ RuCl₃·H₂O 50°C 72%

Catalytic and Solvent Effects

Catalyst selection critically impacts efficiency. CuCl₂/FeCl₃ mixtures reduce side reactions in phenoxyethanol synthesis, while MnCl₂ accelerates cyclization by stabilizing transition states. Polar aprotic solvents (e.g., DMF) enhance nitrile substitution, whereas aqueous NaOH facilitates hydrolysis.

Purification and Isolation

Post-synthesis purification involves:

  • Liquid-liquid extraction : Washing with 3–5% NaOH to remove acidic byproducts.
  • Distillation : Collecting the 88–90°C fraction under reduced pressure isolates the dihydrobenzofuran core.
  • Crystallization : Recrystallization from ethyl acetate/water mixtures yields high-purity acetic acid derivatives.

Analytical Characterization

Key characterization data for 6-chloro-2,3-dihydrobenzofuran-3-acetic acid includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 4.55 (t, J = 8.0 Hz, 1H, CH-O), 3.12 (dd, J = 16.0, 8.0 Hz, 1H, CH₂CO), 2.68 (dd, J = 16.0, 8.0 Hz, 1H, CH₂CO).
  • MS (ESI) : m/z 229.0 [M-H]⁻.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 1544807-72-8 C₁₀H₉ClO₃ 212.63 Cl at C6; acetic acid at C3 Intermediate in drug synthesis
2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid 1551245-53-4 C₁₀H₉ClO₃ 212.63 Cl at C6; acetic acid at C2 Structural isomer; unconfirmed bioactivity
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid 1000414-37-8 C₁₀H₁₀O₄ 194.18 OH at C6; acetic acid at C3 Enhanced solubility; antioxidant potential
2-(6-Methoxybenzofuran-3-yl)acetic acid 69716-05-8 C₁₁H₁₀O₄ 222.20 OCH₃ at C6; fully aromatic benzofuran Lipophilic; used in lab research
(6-Hydroxy-1-benzofuran-3-yl)acetic acid N/A C₁₀H₈O₄ 192.17 OH at C6; non-dihydro benzofuran Planar structure; possible COX inhibition
6-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid EN300-127050 C₉H₇ClO₃ 198.61 Cl at C6; carboxylic acid at C2 Higher acidity; precursor for polymers

Pharmacological and Functional Differences

Chlorine vs. Hydroxy/Methoxy Substitutions :

  • The chlorine atom in the target compound enhances electrophilicity and metabolic stability compared to hydroxy (polar, prone to oxidation) or methoxy (electron-donating, lipophilic) groups .
  • Derivatives with sulfamoyl and dichlorophenyl substituents (e.g., 5-(4-chloro-3-sulfamoylbenzoyl)-6-chloro-2,3-dihydro-2-benzofurancarboxylic acid) exhibit diuretic and uricosuric activities, highlighting the role of bulky substituents in receptor binding .

Dihydrobenzofuran vs.

Acetic Acid Position :

  • Acetic acid at C3 (target compound) vs. C2 (e.g., 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid) alters hydrogen-bonding patterns and steric interactions, impacting solubility and bioactivity .

Biological Activity

6-Chloro-2,3-dihydrobenzofuran-3-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The presence of the chloro group and the dihydrobenzofuran structure contributes to its pharmacological properties.

1. Anti-inflammatory Properties

Research indicates that compounds similar to 6-chloro-2,3-dihydrobenzofuran derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain benzofuran derivatives act as selective cannabinoid receptor 2 (CB2) agonists, which play a crucial role in modulating inflammation without psychoactive side effects associated with CB1 receptor activation .

2. Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various studies. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study on related compounds revealed their effectiveness against different cancer cell lines, suggesting a promising avenue for further investigation .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives in models of neuropathic pain. These compounds were shown to alleviate pain without affecting motor functions in animal models, indicating their potential for treating chronic pain conditions .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. For instance:

  • CB2 Receptor Modulation : By acting on CB2 receptors, this compound can modulate inflammatory responses without central nervous system side effects .
  • Cell Cycle Regulation : Some studies suggest that these compounds may influence cell cycle checkpoints, leading to reduced proliferation in cancer cells .

Case Studies and Research Findings

StudyObjectiveFindings
Investigate the analgesic properties of benzofuran derivativesDemonstrated efficacy in reducing neuropathic pain in animal models
Evaluate anticancer activityFound significant inhibition of cancer cell proliferation in vitro
Analyze anti-inflammatory effectsIdentified selective CB2 agonist activity leading to reduced inflammation

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